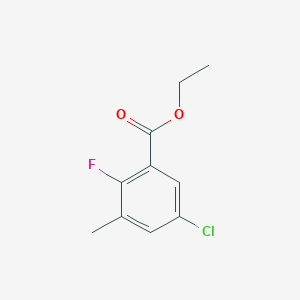

Ethyl 5-chloro-2-fluoro-3-methylbenzoate

CAS No.:

Cat. No.: VC18796281

Molecular Formula: C10H10ClFO2

Molecular Weight: 216.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10ClFO2 |

|---|---|

| Molecular Weight | 216.63 g/mol |

| IUPAC Name | ethyl 5-chloro-2-fluoro-3-methylbenzoate |

| Standard InChI | InChI=1S/C10H10ClFO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3 |

| Standard InChI Key | DLWDDTWMMFIENZ-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(C(=CC(=C1)Cl)C)F |

Introduction

Ethyl 5-chloro-2-fluoro-3-methylbenzoate is an organic compound classified as an aromatic ester, featuring an ester functional group attached to a benzene ring. This compound is part of the benzoate ester class and is characterized by its molecular formula and a molecular weight of approximately 216.637 g/mol. The presence of chlorine and fluorine substituents on the aromatic ring significantly influences its chemical reactivity and potential applications in pharmaceuticals and agrochemicals.

Synthesis Methods

The synthesis of ethyl 5-chloro-2-fluoro-3-methylbenzoate typically involves substitution reactions on benzoic acid derivatives. The process requires careful control of reaction conditions, such as temperature and concentration, to maximize yield and minimize by-products. High-performance liquid chromatography (HPLC) is often used to analyze the purity and yield of the synthesized product.

Applications and Potential Uses

Ethyl 5-chloro-2-fluoro-3-methylbenzoate is of interest in various fields due to its unique chemical properties. Its applications include:

Comparison with Related Compounds

Several compounds share structural similarities with ethyl 5-chloro-2-fluoro-3-methylbenzoate. For example:

| Compound Name | Key Features |

|---|---|

| Ethyl 3-bromo-5-fluoro-2-methylbenzoate | Contains bromine and fluorine; lacks chlorine |

| Ethyl 5-bromo-4-chloro-2-fluoro-3-methylbenzoate | Includes bromine, chlorine, and fluorine |

| Ethyl 2-chloro-5-fluoro-3-methylbenzoate | Similar structure but with different positioning of halogens |

Each of these compounds has unique properties and potential applications based on their specific halogenation patterns.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume